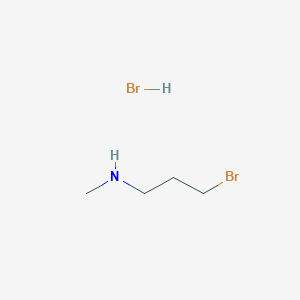

(3-Bromopropyl)(methyl)amine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-methylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARMQLAGTBFTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60035-88-3 | |

| Record name | (3-bromopropyl)(methyl)amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3-bromo-N-methylpropan-1-amine hydrobromide

An In-depth Technical Guide to 3-bromo-N-methylpropan-1-amine hydrobromide

Introduction

3-bromo-N-methylpropan-1-amine hydrobromide (CAS No: 60035-88-3) is a bifunctional organic compound of significant interest to researchers and synthetic chemists.[1] Possessing both a reactive bromine atom and a secondary amine, this molecule serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1] Its hydrobromide salt form confers enhanced stability and ease of handling compared to the free amine, making it a practical and valuable reagent in various chemical applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and essential safety protocols, tailored for professionals in research and drug development.

Chemical Identity and Structure

A clear understanding of a compound's identity is the foundation for its effective use. 3-bromo-N-methylpropan-1-amine hydrobromide is identified by several key descriptors.

-

Molecular Weight: 232.95 g/mol [3]

-

Synonyms: 3-Bromo-N-methylpropanamine Hydrobromide, (3-bromopropyl)(methyl)amine hydrobromide[2][3]

-

InChI Key: JARMQLAGTBFTAL-UHFFFAOYSA-N[4]

The structure consists of a three-carbon propyl chain, with a bromine atom at one end (position 3) and an N-methylamino group at the other (position 1). The amine is protonated by hydrobromic acid to form the stable hydrobromide salt.

Caption: Chemical structure of 3-bromo-N-methylpropan-1-amine hydrobromide.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Off-white powder or solid | [1][4] |

| Melting Point | 64°C to 66°C | [1] |

| Purity | Typically ≥95% - 97% | [1][4] |

| Solubility | Good solubility in water and alcohols | [1] |

| Storage | Room temperature, under inert atmosphere | [4] |

The hydrobromide salt form significantly enhances the compound's shelf-life and reduces its volatility, which is a key advantage for both storage and workplace safety.[1]

Reactivity and Chemical Profile

The synthetic utility of 3-bromo-N-methylpropan-1-amine hydrobromide stems from its bifunctional nature.[1]

Primary Reactivity: The compound's core utility lies in its function as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom attached to the bromine electrophilic. The bromine atom itself is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the straightforward introduction of the N-methylpropanamine moiety into a wide range of molecules.

Causality of Reactivity: The choice of this reagent in a synthetic plan is often driven by the desire to install a three-carbon chain with a terminal secondary amine. The hydrobromide salt ensures the amine is protected as an ammonium salt during initial reactions at the alkyl bromide site, preventing self-polymerization and other side reactions. The free amine can be liberated in a subsequent step by treatment with a base.

Caption: General reaction workflow for 3-bromo-N-methylpropan-1-amine hydrobromide.

Applications in Research and Development

This reagent is a key intermediate in several high-value chemical sectors.

-

Pharmaceutical Chemistry: It is frequently employed to construct intermediates for a variety of therapeutic agents, including those targeting the central nervous system (CNS), enzyme inhibitors, and receptor modulators.[1] The propyl-N-methylamine scaffold is a common feature in many biologically active molecules.

-

Agrochemical Synthesis: The compound serves as a precursor for the production of certain plant growth regulators and pesticide intermediates.[1]

-

Material Science: In specialized applications, it can be used to introduce amine functionality into polymers or to act as a chain modifier, altering the physical properties of the final material.[1]

Caption: Application pathways from the core reagent to final industry use.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper handling is paramount. This compound is classified as hazardous.

-

Signal Word: Warning[4]

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4][5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

Storage and Stability: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation and moisture absorption.[4][6] It is incompatible with strong oxidizing agents.[6]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific reaction scales and substrates.

Protocol 1: General Nucleophilic Substitution

This protocol describes a typical alkylation reaction using an alcohol as the nucleophile to form an ether.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nucleophile (e.g., 1.0 equivalent of sodium phenoxide) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Rationale: A polar aprotic solvent is chosen to solvate the cation (sodium) without interfering with the nucleophile, thus promoting an Sₙ2 reaction pathway.

-

-

Addition of Alkylating Agent: Add 3-bromo-N-methylpropan-1-amine hydrobromide (1.1 equivalents) to the solution portion-wise at room temperature.

-

Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable nucleophile. Portion-wise addition helps control any potential exotherm.

-

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes inorganic salts and the polar solvent. The brine wash removes residual water from the organic phase.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-methyl-3-phenoxypropan-1-amine.

Protocol 2: Quality Control via ¹H NMR Spectroscopy

Verifying the identity and purity of the starting material is a critical, self-validating step.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-bromo-N-methylpropan-1-amine hydrobromide.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard NMR tube.

-

Rationale: D₂O is a good choice due to the compound's solubility in water and because the N-H proton will exchange with deuterium, simplifying the spectrum.[1]

-

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Analysis: The resulting spectrum should be consistent with the structure. Expected signals include:

-

A singlet for the N-CH₃ protons.

-

A triplet for the methylene group adjacent to the nitrogen (-CH₂-N).

-

A triplet for the methylene group adjacent to the bromine (-CH₂-Br).

-

A multiplet (quintet or sextet) for the central methylene group (-CH₂-). The integration of these peaks should correspond to a 3:2:2:2 proton ratio. The chemical shifts will be characteristic of the compound.

-

Conclusion

3-bromo-N-methylpropan-1-amine hydrobromide is a highly valuable and versatile reagent in organic synthesis.[1] Its combination of a reactive alkyl bromide and a stable secondary amine salt makes it an efficient building block for introducing the N-methylaminopropyl moiety into molecules.[1] This utility is leveraged across the pharmaceutical, agrochemical, and material science industries.[1] A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- 3-Bromo-N-methylpropan-1-amine Hydrobromide丨CAS 60035-88-3 - leapchem. (n.d.).

- 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3 - Sigma-Aldrich. (n.d.).

- 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 - ChemicalBook. (2023, May 15).

- 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem. (n.d.).

- CAS No : 60035-88-3 | Product Name : 3-Bromo-N-methylpropan-1-amine Hydrobromide - Pharmaffiliates. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

- 4-Bromo-N-methylbutan-1-amine hydrobromide-SDS-MedChemExpress. (2025, December 22).

- 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3. (n.d.).

- 53245-21-9|3-Bromo-N-methylpropan-1-amine|BLD Pharm. (n.d.).

Sources

- 1. leapchem.com [leapchem.com]

- 2. 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to (3-Bromopropyl)(methyl)amine hydrobromide: Molecular Structure, Properties, and Applications

Abstract

(3-Bromopropyl)(methyl)amine hydrobromide is a bifunctional organic compound of significant interest to researchers in materials science and synthetic chemistry. As a hydrobromide salt, it presents as a stable, crystalline solid, enhancing its utility and shelf-life compared to its free-base form. This guide provides an in-depth analysis of its molecular structure, verified physicochemical properties, and key applications. It serves as a technical resource for scientists and drug development professionals leveraging specialized chemical intermediates. The compound's primary documented use is as a precursor in the formation of metal films for semiconductor devices, highlighting its role in advanced material applications.

Chemical Identity and Nomenclature

To ensure unambiguous identification in research and procurement, the compound is cataloged under several identifiers:

-

Primary Chemical Name: this compound[1]

-

Synonyms: 3-Bromo-N-methylpropan-1-amine hydrobromide, 3-Bromo-N-methylpropylamine Hydrobromide[2][3]

-

IUPAC Name: 3-bromo-N-methylpropan-1-amine;hydrobromide[1]

Molecular Structure and Physicochemical Properties

Molecular Structure

The molecular architecture of this compound is key to its reactivity and function. It is characterized by a three-carbon propyl backbone. One terminus of the chain features a bromine atom, a good leaving group in nucleophilic substitution reactions, rendering this end of the molecule electrophilic. The other terminus consists of a secondary amine functional group, which is methylated.

Crucially, the compound is supplied as a hydrobromide salt. This means the nitrogen atom of the amine is protonated, bearing a positive charge, which is balanced by a bromide counter-ion (Br⁻). This ionic nature confers crystallinity and higher thermal stability, making it easier to handle and weigh accurately in experimental setups compared to the corresponding volatile free amine.

Caption: Molecular structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₁Br₂N | [1][2] |

| Molecular Weight | 232.94484 g/mol | [2] |

| CAS Number | 60035-88-3 | [1][2][] |

| Melting Point | 64-66 °C | [2] |

| MDL Number | MFCD27954546 | [1][2] |

| PubChem CID | 85865189 | [1] |

Applications in Scientific Research

The utility of this compound stems from its bifunctional nature, allowing it to act as a versatile linker and building block in complex molecular syntheses.

Core Utility in Materials Science

The most explicitly documented application for this compound is in the field of materials science, specifically for electronics. It is cited as a component in precursor compositions used for forming metal films.[2][] In this context, the amine moiety can act as a coordinating agent or surface modifier to guide the deposition of metallic layers, while the alkyl bromide offers a reactive site for polymerization or grafting, essential for creating stable, functional films within semiconductor devices.[2][]

Role as a Synthetic Building Block

In broader synthetic applications, molecules with an alkyl halide and an amine are fundamental building blocks. The bromide serves as an electrophilic site for reactions with nucleophiles, while the secondary amine (after deprotonation to its free base form) is nucleophilic. This dual reactivity allows for the sequential introduction of different molecular fragments.

A general workflow for its use as a linker is depicted below. First, a nucleophile (Nu⁻) displaces the bromide. Subsequently, the amine is deprotonated and can react with an electrophile (E⁺), effectively coupling two previously separate molecular entities.

Caption: General synthetic workflow using the compound as a linker.

Potential in Drug Discovery

While specific examples for this methylated compound are not prevalent in the initial literature search, its structural analogue, 3-bromopropylamine hydrobromide, is widely used in medicinal chemistry.[5] It is employed to introduce flexible three-carbon linkers in the synthesis of complex molecules, including topoisomerase I inhibitors for cancer therapy.[5] By logical extension, this compound serves as a valuable reagent for researchers aiming to introduce a methyl-aminopropyl linker, a common motif used to modulate the solubility, basicity, and binding orientation of drug candidates.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound (CAS 60035-88-3) was identified in the provided search results. However, a hazard assessment can be inferred from the closely related compound, 3-bromopropylamine hydrobromide (CAS 5003-71-4).

-

Hazard Classification: The analogue is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]

-

Recommended Precautions: Due to the structural similarities, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]

-

Skin Protection: Wear impervious protective gloves and a lab coat.[6]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7]

-

Handling: Avoid dust formation. Wash hands thoroughly after handling.[8]

-

Conclusion

This compound is a specialized chemical reagent with a well-defined molecular structure and reliable physicochemical properties. Its primary value lies in its bifunctional nature, which is expertly leveraged in materials science for the production of semiconductor components. Furthermore, its architecture makes it a promising building block for synthetic chemists in drug discovery and other fields requiring the introduction of a precise N-methylated aminopropyl linker. Adherence to strict safety protocols based on analogous compounds is essential for its handling in a research environment.

References

-

This compound | CAS 60035-88-3. AMERICAN ELEMENTS. [Link]

-

3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701. PubChem, National Center for Biotechnology Information. [Link]

-

3-Bromopropan-1-aminehydrobromide | C3H9Br2N | CID 73994953. PubChem, National Center for Biotechnology Information. [Link]

-

(3-Bromopropyl)(methyl)amine | C4H10BrN | CID 11105543. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 [chemicalbook.com]

- 3. Buy Online CAS Number 60035-88-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic data interpretation for (3-Bromopropyl)(methyl)amine hydrobromide

An In-depth Technical Guide to the Spectroscopic Interpretation of (3-Bromopropyl)(methyl)amine Hydrobromide

Introduction

This compound (CAS 60035-88-3) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, incorporating a secondary amine and a primary alkyl bromide, makes it a versatile synthetic building block for introducing aminopropyl chains in the synthesis of novel compounds, including central nervous system (CNS) agents and enzyme inhibitors.[1] Given its role as a precursor, the unambiguous confirmation of its structure and purity is paramount.

This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind the expected spectral features, synthesizing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations described herein constitute a self-validating system, enabling researchers to confidently confirm the molecular identity of this key synthetic intermediate.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent parts. The structure contains four unique carbon environments and five distinct proton environments. The presence of the electron-withdrawing bromine atom and the positively charged secondary ammonium center are the dominant influences on the spectral output.

Caption: Molecular structure of this compound with labeled carbon and proton environments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[2]

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Rationale: DMSO-d₆ is the solvent of choice for amine salts. Unlike deuterium oxide (D₂O), it does not readily exchange with the N-H protons (He), allowing for their observation and coupling analysis. This provides a more complete structural picture from a single experiment.

-

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, defined as 0.0 ppm.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Confirmatory Step (Optional): After the initial acquisition, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the N-H protons (He) will disappear, confirming its assignment.[3]

Predicted Spectrum and In-depth Interpretation

The predicted ¹H NMR spectrum exhibits five distinct signals, each providing a piece of the structural puzzle. The electron-withdrawing effects of the bromine atom and the ammonium nitrogen deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[4]

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Rationale & Coupling |

| Ha (C¹H₂) | 2H | ~3.55 | Triplet (t) | Directly attached to the electronegative bromine atom, resulting in a significant downfield shift. Coupled to the two adjacent Hb protons (n+1 = 2+1 = 3). |

| Hb (C²H₂) | 2H | ~2.10 | Multiplet (m) | Flanked by C1 and C3. Coupled to both the two Ha protons and the two Hc protons, resulting in a complex multiplet (a pentet is expected). |

| Hc (C³H₂) | 2H | ~3.10 | Multiplet (m) | Attached to the carbon adjacent to the electron-withdrawing N⁺ atom, causing a downfield shift. Coupled to the two Hb protons and potentially the two N-H (He) protons. |

| Hd (C⁴H₃) | 3H | ~2.65 | Triplet (t) | N-methyl protons are deshielded by the adjacent N⁺ atom. In DMSO-d₆, they are coupled to the two N-H (He) protons (n+1 = 2+1 = 3). |

| He (N⁺H₂) | 2H | ~9.10 (broad) | Triplet (t, broad) | Highly deshielded due to the positive charge on nitrogen. Signal is often broad due to quadrupolar relaxation and chemical exchange. Coupled to the three Hd protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides insight into their electronic state.[5]

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Acquire a proton-decoupled spectrum. This is a standard technique where all ¹³C-¹H coupling is removed, resulting in each unique carbon appearing as a single line (singlet).[6] This simplifies the spectrum and prevents overlapping signals.

Predicted Spectrum and In-depth Interpretation

The molecule has four structurally non-equivalent carbon atoms, which will give rise to four distinct signals. The chemical shifts are primarily influenced by the electronegativity of the attached atoms (N and Br).[7]

| Carbon Label | Predicted δ (ppm) | Rationale |

| C¹ (-CH₂Br) | ~30 - 35 | Directly attached to bromine. The electronegativity and "heavy atom effect" of bromine cause a downfield shift from a typical alkane carbon. |

| C² (-CH₂-) | ~28 - 32 | An alkyl methylene carbon, positioned between two carbons bearing heteroatoms. Its shift is less influenced than its neighbors. |

| C³ (-CH₂N⁺) | ~45 - 50 | Directly bonded to the electron-withdrawing ammonium nitrogen, resulting in a significant downfield (deshielded) position. |

| C⁴ (CH₃N⁺) | ~33 - 38 | The N-methyl carbon is also deshielded by the adjacent nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

-

Expert Rationale: ATR is often preferred for modern instruments due to its simplicity and speed, requiring only a small amount of solid sample placed directly on the crystal.

-

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted Spectrum and In-depth Interpretation

The IR spectrum is dominated by features characteristic of a secondary ammonium salt.[9] The distinction between a secondary amine (R₂NH) and a secondary ammonium salt (R₂NH₂⁺) is critical and easily made with IR spectroscopy.[10]

| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |

| ~3000 - 2700 | Strong, very broad | N⁺-H Stretch . This is the hallmark of an ammonium salt. The broadness is due to extensive hydrogen bonding in the solid state. This feature often contains multiple sub-peaks. |

| ~2980 - 2850 | Medium | C-H Stretch . Aliphatic stretches from the methyl and methylene groups, often appearing as sharper peaks superimposed on the broad N⁺-H stretch. |

| ~1610 - 1570 | Medium-Strong | N⁺-H Bend . The asymmetric bending (scissoring) vibration of the -NH₂⁺ group. This is another key diagnostic peak for secondary amine salts.[9] |

| ~1465 | Medium | C-H Bend . Methylene scissoring vibrations. |

| ~650 - 550 | Medium-Weak | C-Br Stretch . Found in the fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the ideal technique.

-

Expert Rationale: The sample is already an ionic salt. ESI is a "soft" ionization technique that gently transfers the pre-existing cation, [(CH₃)NH₂(CH₂)₃Br]⁺, from solution into the gas phase with minimal fragmentation in the source.[11]

-

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Predicted Spectrum and In-depth Interpretation

-

Molecular Ion (Cation) Peak: The spectrum will not show a traditional M⁺• peak, but rather the intact cation. The cation has the formula [C₄H₁₁BrN]⁺. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance (~50.7% and ~49.3%, respectively), the molecular ion will appear as a characteristic pair of peaks of almost equal intensity at m/z 152 and 154 .

-

Fragmentation Analysis: The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where a bond to the carbon adjacent to the nitrogen is broken.[12][13] This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation.

Caption: Dominant alpha-cleavage fragmentation pathway for the (3-Bromopropyl)(methyl)amine cation.

-

Dominant Fragmentation: The most favorable alpha-cleavage involves the loss of the largest substituent on the nitrogen, which is the 3-bromopropyl group. This results in the loss of a neutral •(CH₂)₃Br radical and the formation of a highly stable iminium cation, [CH₃NH=CH₂]⁺ , which would be observed as the base peak (most intense signal) at m/z 44 .[14] The presence of a strong peak at m/z 44 is highly diagnostic for an N-methyl-N-alkylamine structure.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of how multiple spectroscopic techniques provide complementary and confirmatory evidence.

-

MS establishes the correct mass (m/z 152/154) and the presence of one bromine atom. The fragmentation pattern (base peak at m/z 44) strongly suggests an N-methyl-N-propylamine backbone.

-

IR confirms the presence of a secondary ammonium salt (broad N⁺-H stretch, N⁺-H bend) and the C-Br bond.

-

¹³C NMR verifies the presence of four unique carbon environments consistent with the proposed structure.

-

¹H NMR provides the most detailed map, confirming the 3:2:2:2 ratio of the different proton environments and their connectivity through spin-spin coupling, definitively placing the bromine at one end of the propyl chain and the N-methyl amine at the other.

Together, these techniques provide an unambiguous and robust confirmation of the compound's identity, meeting the rigorous standards required for research and development.

References

-

Slideshare. Structural elucidation by NMR(1HNMR). Slideshare. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

University of California, Davis. Characteristic ¹H NMR Chemical Shifts. UC Davis Chemistry. [Link]

-

Michigan State University. Nuclear Magnetic Resonance Spectroscopy. MSU Department of Chemistry. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. CU Boulder Department of Chemistry. [Link]

-

The Royal Society of Chemistry. The infrared spectra of secondary amines and their salts. The Journal of the Chemical Society. [Link]

-

Quora. How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Quora. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

Doc Brown's Chemistry. Mass spectrum of N-methylethanamine. Doc Brown's Chemistry. [Link]

-

Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Harvard Apparatus. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. quora.com [quora.com]

- 11. harvardapparatus.com [harvardapparatus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility profile of (3-Bromopropyl)(methyl)amine hydrobromide in organic solvents

An In-depth Technical Guide to the Solubility Profile of (3-Bromopropyl)(methyl)amine Hydrobromide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of this compound for applications in synthesis, formulation, and purification. This document elucidates the theoretical underpinnings of its solubility, presents a framework for empirical solubility determination, and provides detailed experimental protocols.

Introduction to this compound

This compound is a secondary amine salt with the chemical formula C₄H₁₁Br₂N.[1] It serves as a valuable building block in organic synthesis, often utilized in the introduction of a methylaminopropyl moiety in the development of novel chemical entities. Understanding its solubility in various organic solvents is paramount for its effective use, influencing reaction kinetics, purification strategies, and the ultimate yield and purity of the final product.

Molecular Structure and Physicochemical Properties:

-

IUPAC Name: 3-bromo-N-methylpropan-1-amine;hydrobromide[1]

-

CAS Number: 60035-88-3[1]

-

Molecular Weight: 232.95 g/mol [1]

-

Structure: The molecule consists of a propyl chain with a bromine atom at one terminus and a secondary amine group at the other, which is protonated by hydrobromic acid to form the hydrobromide salt. This ionic character significantly influences its solubility profile.

Theoretical Framework for Solubility of Amine Hydrobromide Salts

The solubility of an ionic compound like this compound in an organic solvent is governed by a delicate balance of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[2][3] A more rigorous analysis involves considering the thermodynamics of the dissolution process, which can be broken down into two key energetic contributions:

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the amine hydrobromide salt. The strength of the electrostatic interactions between the protonated amine cation and the bromide anion dictates the magnitude of the lattice energy.

-

Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. The ability of the solvent to interact with and stabilize the charged species is crucial.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally more effective at solvating ions. Polar protic solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with both the protonated amine and the bromide anion, leading to strong solvation. Polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), possess large dipole moments and can effectively solvate the cation.[4]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical determinant of solubility for amine salts.[5]

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.[6]

-

Molecular Size and Shape of the Solvent: Steric hindrance can play a role, as bulky solvent molecules may not be able to efficiently pack around and solvate the ions.[4]

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principles outlined above and data for structurally similar alkylamine hydrobromides.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can effectively solvate both the cation and anion through hydrogen bonding and strong dipole-ion interactions. |

| Isopropanol | Moderate | The increased steric bulk of the isopropyl group compared to methyl and ethyl groups may slightly hinder solvation, leading to lower solubility. | |

| Polar Aprotic | DMF, DMSO | Moderate to High | The high polarity and ability to solvate cations effectively would suggest good solubility. The lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents of similar polarity. |

| Acetonitrile, Acetone | Low to Moderate | While polar, these solvents are generally less effective at solvating ionic species compared to DMF and DMSO. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Low | DCM has a moderate polarity but is a poor hydrogen bond donor and acceptor, resulting in weak solvation of the ionic salt. |

| Tetrahydrofuran (THF) | Very Low | THF has a lower polarity than DCM and is not an effective solvent for ionic compounds. | |

| Nonpolar | Toluene, Hexane | Insoluble | The nonpolar nature of these solvents results in very weak interactions with the ionic this compound, making them incapable of overcoming the crystal lattice energy. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The equilibrium solubility method is a widely accepted approach that involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

The Equilibrium Solubility Method

This method relies on achieving a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a given solvent at a constant temperature.

Causality Behind Experimental Choices:

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature using a temperature-controlled shaker or water bath is critical for obtaining reproducible results.

-

Sufficient Equilibration Time: Achieving equilibrium is a time-dependent process. The system must be agitated for a sufficient period to ensure that the maximum amount of solute has dissolved. Preliminary experiments are often necessary to determine the optimal equilibration time.

-

Phase Separation: It is imperative to separate the undissolved solid from the saturated solution before analysis. Filtration or centrifugation are common methods. Incomplete separation will lead to erroneously high solubility values.

-

Accurate Quantification: A sensitive and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization, is required to accurately measure the concentration of the dissolved analyte in the saturated solution.

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined equilibration period (e.g., 24-48 hours).

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved microparticles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the solute in the saturated solution by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the equilibrium solubility determination method.

Safety Considerations

This compound and its related compound, 3-bromopropylamine hydrobromide, are classified as irritants.[7] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7][8] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromopropyl)(methyl)amine. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

VAX. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. byjus.com [byjus.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Fundamental Synthesis of (3-Bromopropyl)(methyl)amine Hydrobromide

Abstract

(3-Bromopropyl)(methyl)amine hydrobromide is a key bifunctional molecule utilized extensively as a building block in the synthesis of pharmaceuticals and other complex organic structures. Its utility stems from the presence of a nucleophilic secondary amine and an electrophilic alkyl bromide, allowing for sequential or differential functionalization. This guide provides a comprehensive overview of the two primary synthetic pathways to this versatile intermediate, intended for an audience of researchers, chemists, and professionals in drug development. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-proven experimental protocols.

Introduction and Strategic Overview

The synthesis of this compound, CAS Number 60035-88-3, presents a classic challenge in selective organic synthesis: achieving controlled mono-alkylation and functional group transformation while managing the reactivity of a difunctional molecule.[1][2] The two most logical and industrially relevant approaches involve either forming the C-N bond first, followed by halogenation, or forming the C-Br bond on a precursor before introducing the methylamino group.

This guide will dissect these two core strategies:

-

Pathway A: Nucleophilic Substitution of an Amino Alcohol. This is a highly reliable and selective method starting from 3-(methylamino)-1-propanol. The hydroxyl group is converted to a bromide in the final step. This pathway offers excellent control over the stoichiometry and minimizes the formation of polymeric byproducts.

-

Pathway B: Direct Alkylation of Methylamine. This pathway involves the reaction of methylamine with 1,3-dibromopropane. While atom-economical, this route is notoriously challenging due to the propensity for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent.[3]

The choice between these pathways depends on factors such as the availability of starting materials, required scale, purity specifications, and the process control capabilities of the laboratory.

Pathway A: Synthesis via Bromination of 3-(Methylamino)-1-propanol

This is the preferred laboratory-scale method for obtaining high-purity this compound. The strategy relies on the robust and predictable conversion of a primary alcohol to an alkyl bromide.

Mechanistic Rationale and Causality

The core of this pathway is the nucleophilic substitution of the hydroxyl group in 3-(methylamino)-1-propanol. Direct reaction with HBr can proceed, but often requires harsh conditions.[4] A more controlled and efficient method involves an activating agent like phosphorus tribromide (PBr₃).[5][6]

The reaction proceeds via an SN2 mechanism:

-

Activation: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated O-phosphorous intermediate, converting the hydroxyl group into an excellent leaving group (a dibromophosphite ester).[7]

-

Substitution: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This SN2 displacement inverts the stereochemistry if the carbon were chiral (though it is not in this case) and forms the C-Br bond, releasing dibromophosphorous acid as a byproduct.[5][7]

-

Protonation: The final product, (3-Bromopropyl)(methyl)amine, is a free base. The hydrobromide salt is formed by treatment with hydrobromic acid or by the HBr generated in situ during the reaction and subsequent workup.

This method's high fidelity is due to the selective reactivity of PBr₃ with alcohols over amines under the reaction conditions. The amine is typically present in its protonated form, which protects it from reacting with the brominating agent.

Visualizing Pathway A

Caption: Reaction workflow for Pathway A.

Experimental Protocol: Bromination with PBr₃

This protocol is adapted from established procedures for converting primary alcohols to alkyl bromides.[8]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-(Methylamino)-1-propanol | 89.14 | 10.0 g | 112.2 | Starting material |

| Phosphorus Tribromide (PBr₃) | 270.69 | 11.1 mL (32.0 g) | 118.1 (39.4x3 eq) | Corrosive, reacts violently with water |

| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous solvent |

| Saturated NaHCO₃ solution | - | ~150 mL | - | For quenching |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~20 g | - | Drying agent |

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

-

Charging the Flask: Charge the flask with 3-(methylamino)-1-propanol (10.0 g, 112.2 mmol) and anhydrous dichloromethane (250 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of PBr₃: Add phosphorus tribromide (11.1 mL, 118.1 mmol) to the dropping funnel. Add the PBr₃ dropwise to the cooled solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching: Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution dropwise while maintaining cooling in the ice bath. Continue addition until gas evolution ceases and the pH of the aqueous layer is basic (~pH 8-9).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification/Isolation: The product is often obtained as the hydrobromide salt after the acidic workup inherent to the reaction byproducts. If the free base is isolated, it can be converted to the hydrobromide salt by dissolving it in isopropanol and adding a stoichiometric amount of 48% aqueous HBr, followed by precipitation with ether and collection by filtration. The solid product can be recrystallized from an ethanol/ether mixture to achieve high purity.

Pathway B: Synthesis via Direct Alkylation of Methylamine

This pathway is more direct but requires stringent control to prevent the formation of undesired byproducts, primarily the tertiary amine and quaternary ammonium salt.

Mechanistic Rationale and Causality

The reaction is a series of nucleophilic substitutions (SN2) where methylamine acts as the nucleophile and 1,3-dibromopropane is the electrophile.[9]

The Selectivity Challenge: The primary challenge is that the product, (3-Bromopropyl)(methyl)amine, is a secondary amine. Secondary amines are often more nucleophilic than the starting primary amine (methylamine) due to the electron-donating effect of the alkyl group.[3] This increased nucleophilicity makes the product competitive with the starting material, leading to a second alkylation event to form N,N'-dimethyl-N-(3-bromopropyl)propane-1,3-diamine and subsequent polymerization or cyclization products.

Strategies for Control:

-

Large Excess of Amine: Using a significant molar excess of methylamine shifts the reaction equilibrium towards the formation of the desired secondary amine by increasing the statistical probability of a 1,3-dibromopropane molecule reacting with methylamine rather than the product.[9]

-

Controlled Addition: Slowly adding the 1,3-dibromopropane to the methylamine solution helps maintain a high amine-to-alkyl halide ratio throughout the reaction, suppressing over-alkylation.[9]

-

Solvent and Temperature: Using a suitable solvent (like ethanol or THF) and maintaining a low temperature can help modulate reactivity and improve selectivity.

Visualizing Pathway B

Caption: Reaction workflow for Pathway B, highlighting the competing over-alkylation.

Experimental Protocol: Controlled Alkylation

This protocol is based on general principles for selective mono-alkylation of primary amines.[9]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| Methylamine (40% in H₂O) | 31.06 | 194 mL | 2.5 | 5 equivalents, large excess |

| 1,3-Dibromopropane | 201.86 | 50.8 mL (101 g) | 0.5 | Limiting reagent |

| Ethanol (EtOH) | 46.07 | 500 mL | - | Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | ~40 g | 1.0 | For neutralization |

| Hydrobromic Acid (48%) | 80.91 | As needed | - | For salt formation |

Procedure:

-

Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, add the 40% aqueous methylamine solution (194 mL, 2.5 mol) and ethanol (500 mL).

-

Cooling: Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Controlled Addition: Add 1,3-dibromopropane (50.8 mL, 0.5 mol) to the dropping funnel. Add the dibromopropane dropwise to the vigorously stirred methylamine solution over 3-4 hours. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (16-20 hours).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess methylamine.

-

Neutralization and Extraction: To the remaining aqueous residue, add a solution of sodium hydroxide (40 g in 100 mL of water) while cooling in an ice bath to neutralize the methylamine hydrobromide formed. Extract the resulting mixture with diethyl ether or ethyl acetate (3 x 200 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate on a rotary evaporator to yield the crude free base, (3-Bromopropyl)(methyl)amine.

-

Salt Formation and Purification: Dissolve the crude oil in isopropanol (200 mL). Cool the solution in an ice bath and add 48% hydrobromic acid (HBr) dropwise until the solution is acidic (pH ~2). The hydrobromide salt should precipitate. If necessary, add diethyl ether to induce full precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo. The product can be recrystallized from ethanol.

Comparative Analysis and Conclusion

| Feature | Pathway A (Bromination) | Pathway B (Alkylation) |

| Selectivity | High; minimal side products. | Low; prone to over-alkylation. |

| Yield | Generally high and reproducible. | Variable; highly dependent on conditions. |

| Process Control | Straightforward temperature control. | Requires strict control of addition rate and stoichiometry. |

| Purification | Simpler; often direct crystallization. | More complex; requires separation from byproducts. |

| Atom Economy | Lower; uses a brominating agent. | Higher; more direct use of starting materials. |

| Starting Materials | Requires 3-(methylamino)-1-propanol. | Requires methylamine and 1,3-dibromopropane. |

For research, development, and applications where high purity is paramount, Pathway A (Bromination of 3-(methylamino)-1-propanol) is the superior and recommended method. Its self-validating nature lies in the predictable and selective transformation of the alcohol, leading to a cleaner reaction profile and simpler purification. While Pathway B (Direct Alkylation) is more atom-economical, the inherent lack of selectivity presents significant process control and purification challenges. Overcoming these challenges requires careful optimization that may offset the initial simplicity of the approach. The choice of synthesis should be guided by a thorough assessment of project requirements, balancing purity, scale, and process robustness.

References

- FMC Corporation. (2004). Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. U.S. Patent No. US6717014B1.

- Wiley-VCH. (n.d.). Supporting Information for a relevant synthesis. Retrieved January 20, 2026, from a representative synthesis document.

-

Kamm, O., & Marvel, C. S. (1941). Alkyl and Alkylene Bromides. Organic Syntheses, Coll. Vol. 1, 25. [Link]

-

dlab @ EPFL. (n.d.). Phosphorus tribromide. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (2023). Phosphorus tribromide. In Wikipedia. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Ferreira, R. J., & Jung, S. (2021). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine? ResearchGate. [Link]

-

PrepChem. (n.d.). Preparation of 1,3-dibromopropane. [Link]

-

NileRed. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Cortese, F. B. (1943). β-Bromoethylamine hydrobromide. Organic Syntheses, Coll. Vol. 2, 91. [Link]

-

Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. [Link]

-

Chemia. (2024). Overview of bromination reactions with phosphorus bromides. [Link]

-

BYJU'S. (n.d.). PBr3 Reaction. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phosphorus tribromide [dlab.epfl.ch]

- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 7. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

Reactivity and chemical behavior of (3-Bromopropyl)(methyl)amine hydrobromide

An In-depth Technical Guide to the Reactivity and Chemical Behavior of (3-Bromopropyl)(methyl)amine hydrobromide

Abstract

This compound is a bifunctional chemical reagent of significant interest in synthetic organic chemistry and drug development. As a hydrobromide salt, it offers improved stability and handling characteristics compared to its freebase form. This guide provides a detailed examination of its core reactivity, focusing on the interplay between its secondary amine and primary alkyl bromide functionalities. We will explore its propensity for intramolecular cyclization to form N-methylazetidinium bromide and its utility in intermolecular nucleophilic substitution reactions. This document serves as a technical resource for researchers, offering insights into reaction mechanisms, field-proven experimental protocols, and key applications, thereby enabling its effective utilization as a versatile synthetic building block.

Introduction and Significance

This compound, with CAS Number 60035-88-3, is a valuable intermediate in organic synthesis.[1][] Its structure contains two key reactive centers: a nucleophilic secondary amine and an electrophilic primary alkyl bromide. This duality allows it to be used in a variety of synthetic transformations, most notably as a precursor for introducing the N-methyl-N-propylamine moiety or for the construction of four-membered nitrogen-containing heterocyclic systems (azetidines). The hydrobromide salt form enhances its crystalline nature, making it easier to handle and weigh than the corresponding free amine, which may be a volatile or hygroscopic liquid. Understanding the chemical behavior of this compound is crucial for designing synthetic routes for novel pharmaceuticals and complex organic molecules.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-N-methylpropan-1-amine;hydrobromide | [1][] |

| CAS Number | 60035-88-3 | [1][][3] |

| Molecular Formula | C₄H₁₁Br₂N | [1] |

| Molecular Weight | 232.95 g/mol | [1][3] |

| Appearance | Powder | [3] |

| Melting Point | 64-66 °C | [3] |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

Core Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[4][5]

-

Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5][8]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[7] If inhaled, move to fresh air.[6] Seek medical attention if irritation persists.

Core Reactivity Profile

The chemical behavior of this compound is dominated by the presence of its two functional groups. The amine is a nucleophile, while the carbon atom bonded to the bromine is an electrophile. Before reaction, the amine is typically deprotonated by adding a base to generate the more nucleophilic free amine. The subsequent reaction pathway is highly dependent on the reaction conditions.

// Define nodes main [label="(3-Bromopropyl)(methyl)amine\nC₄H₁₀BrN", pos="0,0!", fillcolor="#F1F3F4", style=filled]; nuc [label="Nucleophilic Center\n(Secondary Amine)", pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; elec [label="Electrophilic Center\n(Primary Alkyl Bromide)", pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; intra [label="Intramolecular\nCyclization", pos="-2,-1.5!", fillcolor="#FBBC05", style=filled]; inter [label="Intermolecular\nSubstitution", pos="2,-1.5!", fillcolor="#34A853", style=filled];

// Define edges main -- nuc [label=" N-H "]; main -- elec [label=" C-Br "]; nuc -> intra [label=" Attacks C-Br "]; elec -> inter [label=" Attacked by Nu⁻ "]; }

Figure 1: Dual reactivity centers of the free amine form.

Intramolecular Cyclization: The Path to Azetidines

One of the most important reactions of this compound is its ability to undergo an intramolecular S_N_2 reaction. Upon deprotonation with a suitable base, the lone pair on the nitrogen atom of the resulting free amine attacks the electrophilic carbon at the other end of the propyl chain, displacing the bromide ion. This process results in the formation of a stable, four-membered heterocyclic ring, N-methylazetidinium bromide.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is essential. Using a nucleophilic base like sodium hydroxide could lead to competitive intermolecular substitution (S_N_2) at the C-Br bond.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is often used to dissolve the salt and facilitate the S_N_2 reaction.

-

Concentration: The reaction is typically run under dilute conditions to favor the intramolecular pathway over the intermolecular alternative, which is concentration-dependent.

// Nodes for reactants and products

start [label=<

Free Amine

Free Amine

|

| N-methylazetidinium bromide |

// Invisible nodes for arrow bending p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges start -> p1 [arrowhead=none]; p1 -> ts [label="+ Base\n- HBr"]; ts -> p2 [arrowhead=none]; p2 -> product [label="Intramolecular\nS_N_2 Attack"];

{rank=same; start; product;} {rank=same; p1; ts; p2;} }

Figure 2: Mechanism for intramolecular cyclization.

Intermolecular Nucleophilic Substitution

(3-Bromopropyl)(methyl)amine can also serve as an alkylating agent, where an external nucleophile attacks the electrophilic carbon bonded to the bromine. This is a standard S_N_2 reaction. For this pathway to be favored, the amine functionality must typically be protected, or the reaction must be carried out with a strong, highly reactive external nucleophile under conditions that suppress intramolecular cyclization.

Furthermore, the secondary amine itself can act as a nucleophile towards other electrophiles. After the initial reaction with an alkyl halide, the resulting secondary amine is often more nucleophilic than the primary amine it was formed from, which can lead to further alkylation and the formation of tertiary amines and even quaternary ammonium salts.[9][10] This is a crucial consideration in reactions where the amine is intended to react with an external electrophile.

Synthetic Applications and Protocols

The dual reactivity of this compound makes it a versatile tool in the synthesis of pharmaceuticals and other complex organic targets.

Application as a Synthetic Building Block

The primary application of this compound is to introduce the N-methylaminopropyl group into a molecule.[11] This moiety is present in a range of biologically active compounds. The reaction typically involves the nucleophilic attack of a deprotonated substrate (e.g., a phenol, thiol, or another amine) on the electrophilic C-Br bond of the reagent.

Experimental Protocol: Synthesis of N-methylazetidinium bromide

This protocol describes a self-validating system for the intramolecular cyclization of this compound.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound.

-

Add anhydrous acetonitrile to create a ~0.1 M solution.

-

Add anhydrous potassium carbonate to the suspension. The K₂CO₃ acts as the base to deprotonate the amine hydrobromide.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-methylazetidinium bromide product, which can be further purified by recrystallization.

// Nodes A [label="1. Combine Reagents\n(Amine Salt, K₂CO₃, CH₃CN)\nin flask under N₂", fillcolor="#F1F3F4"]; B [label="2. Heat to Reflux\n(~82°C)", fillcolor="#FBBC05"]; C [label="3. Monitor Reaction\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Cool & Filter\n(Remove inorganic salts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Concentrate Filtrate\n(Rotary Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Purify Product\n(Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Stir "]; B -> C [label=" 12-24h "]; C -> D [label=" Reaction Complete "]; D -> E; E -> F; }

Figure 3: Workflow for intramolecular cyclization.

Conclusion

This compound is a strategically important bifunctional reagent. Its primary value lies in its capacity for controlled intramolecular cyclization to yield azetidine derivatives or for its use as an alkylating agent to install an N-methylaminopropyl group. A thorough understanding of its reactivity, particularly the factors that favor either intramolecular or intermolecular pathways, is essential for its successful application in complex synthetic challenges. By carefully selecting bases, solvents, and concentrations, chemists can effectively harness the dual nature of this compound to achieve their desired synthetic outcomes.

References

- AK Scientific, Inc. (n.d.). 3-Bromopropylamine hydrobromide Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet for Methylamine hydrobromide.

- American Elements. (n.d.). This compound.

- PubChem. (n.d.). 3-Bromopropylamine hydrobromide. National Center for Biotechnology Information.

- BOC Sciences. (n.d.). This compound.

- Fisher Scientific. (2025). Safety Data Sheet for 1-Propanamine, 3-bromo-, hydrobromide.

- ECHEMI. (n.d.). 3-Bromopropylamine hydrobromide SDS.

- Medline. (2012). Safety Data Sheet for Ethanamine, 2-bromo-, hydrobromide.

- Chemicalbook. (n.d.). (3-bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.

- Smolecule. (n.d.). 3-Bromopropylamine hydrobromide.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. National Center for Biotechnology Information.

- ECHEMI. (n.d.). 5003-71-4, 3-Bromopropylamine hydrobromide Formula.

- Smolecule. (n.d.). Buy (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide.

- Sigma-Aldrich. (n.d.). 3-Bromopropylamine, 98%.

- PubChem. (n.d.). 3-Bromopropan-1-aminehydrobromide. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Bromopropylamine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). (3-Bromopropyl)trimethylammonium bromide, 97%.

- Toronto Research Chemicals. (n.d.). This compound.

- LGC Standards. (n.d.). (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.

- PubChem. (n.d.). (3-Bromopropyl)(methyl)amine. National Center for Biotechnology Information.

- Google Patents. (2016). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.

- PubChemLite. (n.d.). (3-bromopropyl)(butan-2-yl)methylamine hydrobromide.

- Sigma-Aldrich. (n.d.). 3-Bromopropylamine, 98% (Melting Point).

- Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia.

- Chemguide. (n.d.). Amines as nucleophiles.

- Gauth. (n.d.). Methylamine reacts with bromoethane by nucleophilic substitution.

Sources

- 1. americanelements.com [americanelements.com]

- 3. This compound | 60035-88-3 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. medline.com [medline.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]

(3-Bromopropyl)(methyl)amine Hydrobromide: A Versatile Building Block for Advanced Drug Discovery and Materials Science

Abstract

(3-Bromopropyl)(methyl)amine hydrobromide is a bifunctional reagent of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating both a nucleophilic secondary amine (in its hydrobromide salt form) and an electrophilic alkyl bromide, allows for a diverse range of chemical transformations. This guide provides an in-depth technical overview of the core properties, reactivity, and potential research applications of this versatile building block. We will explore its utility in the construction of complex heterocyclic scaffolds, such as piperidines and other nitrogen-containing ring systems, which are prevalent in a vast number of biologically active molecules. Furthermore, this guide will present detailed, field-proven insights into experimental design and protocol validation for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the quest for novel therapeutics and advanced materials, the efficient construction of complex molecular architectures is paramount. This compound emerges as a valuable tool in this endeavor, offering a unique combination of reactive functionalities within a single, compact molecule. The presence of a secondary amine and a primary alkyl bromide allows for sequential or tandem reactions, enabling the introduction of a methylamino-propyl chain into a variety of substrates. This moiety is a common feature in numerous biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the practical applications of this compound, moving beyond a simple recitation of its properties to provide a deeper understanding of its reactivity and the rationale behind its use in specific synthetic contexts.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 60035-88-3 | [1] |

| Molecular Formula | C4H11Br2N | [2] |

| Molecular Weight | 232.95 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 64-66 °C | [3] |

| Solubility | Soluble in water | [4] |

Handling and Storage: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[6]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

The Nucleophilic Secondary Amine

The secondary amine, once deprotonated, acts as a potent nucleophile. This allows for its reaction with a wide range of electrophiles, including:

-

Acyl chlorides and anhydrides: to form amides.

-

Sulfonyl chlorides: to form sulfonamides.

-

Aldehydes and ketones: in reductive amination protocols to form tertiary amines.

The Electrophilic Alkyl Bromide

The propyl bromide moiety is an excellent electrophile for SN2 reactions. It readily reacts with a variety of nucleophiles, such as:

-

Primary and secondary amines: for N-alkylation.

-

Phenols and thiols: for O- and S-alkylation.

-

Carbanions and other carbon nucleophiles.

The interplay between these two functionalities opens up a rich landscape of synthetic possibilities, which will be explored in the following sections.

Key Research Applications in Medicinal Chemistry

The N-methyl-3-aminopropyl structural motif is a key pharmacophore in a number of centrally acting agents. The ability of this compound to introduce this group makes it a valuable building block in drug discovery.

Synthesis of Substituted Piperidines: A Gateway to CNS-Active Compounds

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).[1][2][7][8] this compound is an ideal precursor for the synthesis of N-methylpiperidines through intramolecular cyclization.

Conceptual Workflow for Piperidine Synthesis:

Caption: General workflow for N-methylpiperidine synthesis.

Experimental Protocol: Synthesis of a 4-Aryl-N-methylpiperidine Derivative (Illustrative)

-

N-Alkylation: To a solution of an arylacetonitrile (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.5 eq.). Stir the mixture at room temperature for 30 minutes. Add this compound (1.2 eq.) and heat the reaction to 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude intermediate can be purified by column chromatography or taken directly to the next step.

-

Intramolecular Cyclization: Dissolve the isolated intermediate in a suitable solvent like THF or toluene. Add a strong base such as sodium hydride or LDA at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC or LC-MS).

-